

Step-by-step synthesis of p-Butoxybenzoic acid from 4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of p-Butoxybenzoic Acid

Introduction

p-Butoxybenzoic acid is a key intermediate in the synthesis of various organic compounds, particularly in the field of liquid crystals, where the butoxy group contributes to the desired mesomorphic properties. It also finds applications in the development of pharmaceuticals and other specialty chemicals. The synthesis described herein utilizes the Williamson ether synthesis, a reliable and widely used method for preparing ethers.[1][2] This method involves the reaction of a phenoxide with an alkyl halide.[1][2] In this protocol, 4-hydroxybenzoic acid is deprotonated by a strong base to form a phenoxide ion, which then acts as a nucleophile and attacks the primary alkyl halide, 1-bromobutane, in an SN2 reaction to form the corresponding ether.[2]

Experimental Protocol

This protocol details the step-by-step synthesis of p-Butoxybenzoic acid from 4-hydroxybenzoic acid and 1-bromobutane.

Materials:

4-hydroxybenzoic acid

- 1-Bromobutane
- Sodium hydroxide (NaOH)
- Ethanol
- Hydrochloric acid (HCl), 36%
- · Diethyl ether
- Water

Equipment:

- Round-bottom flask
- Reflux condenser
- Stirring apparatus (magnetic stirrer and stir bar)
- · Heating mantle or oil bath
- Distillation apparatus
- Separatory funnel
- Beaker
- Buchner funnel and filter flask
- pH paper or pH meter
- · Recrystallization apparatus

Procedure:

Reaction Setup: In a round-bottom flask, prepare a solution of 4-hydroxybenzoic acid (15.0 g, 0.11 mol) in ethanol (60 ml).

- Base Addition: In a separate beaker, dissolve sodium hydroxide (10.60 g) in the minimum amount of water and add it to the stirred mixture in the round-bottom flask.
- Alkylation: To the stirred mixture, add 1-bromobutane (22.6 g, 0.165 mol) dropwise at room temperature.[3]
- Reflux: Heat the reaction mixture to reflux and maintain it overnight with continuous stirring.

 The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
- Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by distillation.[3]
- Work-up: Add an equal volume of water to the residue and heat the mixture to boiling to obtain a clear solution. After cooling, wash the solution with diethyl ether to remove any unreacted 1-bromobutane.[3]
- Acidification and Precipitation: Acidify the aqueous solution with 36% hydrochloric acid. A
 white precipitate of p-butoxybenzoic acid will form.[3]
- Isolation of Product: Cool the mixture and collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining impurities.[3]
- Purification: Recrystallize the crude p-butoxybenzoic acid from ethanol to obtain colorless crystals.[3]
- Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product can be characterized by determining its melting point and using spectroscopic methods such as NMR and IR.

Data Presentation

Parameter	Value	Reference
Reactants		
4-hydroxybenzoic acid	15.0 g (0.11 mol)	[3]
1-Bromobutane	22.6 g (0.165 mol)	[3]
Sodium hydroxide	10.60 g	[3]
Product		
p-Butoxybenzoic acid	13.9 g (crude)	[3]
Physical Properties		
Molecular Formula	C11H14O3	[4][5][6]
Molecular Weight	194.23 g/mol	[6]
Melting Point	147-150 °C	[7]
Appearance	Colorless solid/crystals	[3]

Experimental Workflow

Click to download full resolution via product page

Caption: Workflow for the synthesis of p-Butoxybenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. 4-Butoxybenzoic acid [webbook.nist.gov]
- 5. 4-Butoxybenzoic acid [webbook.nist.gov]
- 6. 4-Butoxybenzoic acid | C11H14O3 | CID 72971 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- To cite this document: BenchChem. [Step-by-step synthesis of p-Butoxybenzoic acid from 4-hydroxybenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073603#step-by-step-synthesis-of-p-butoxybenzoic-acid-from-4-hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com